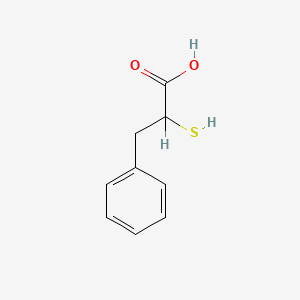

3-Phenyl-2-Sulfanylpropansäure

Übersicht

Beschreibung

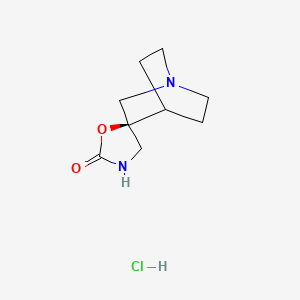

Calpaine sind eine Klasse von cytosolischen Cystein-Proteasen, die durch erhöhte intrazelluläre Kalziumspiegel aktiviert werden. Eine Überaktivierung von Calpain wurde mit verschiedenen degenerativen Erkrankungen in Verbindung gebracht, darunter Schlaganfall, Myokardischämie, neuromuskuläre Degeneration und Kataraktbildung .

Präparationsmethoden

PD 145305 kann durch verschiedene organische Syntheserouten synthetisiert werden. Eine gängige Methode beinhaltet die Reaktion von Benzylmercaptan mit Acrylsäure unter kontrollierten Bedingungen, um 3-Phenyl-2-sulfanylpropansäure zu erhalten . Die Reaktion erfordert typischerweise einen Katalysator und wird unter einer inerten Atmosphäre durchgeführt, um eine Oxidation zu verhindern. Industrielle Produktionsmethoden können ähnliche Syntheserouten verwenden, jedoch in größerem Maßstab, mit optimierten Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren .

Wissenschaftliche Forschungsanwendungen

PD 145305 is primarily used as a negative control in studies involving calpain inhibitors . Its applications span various fields:

Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical studies.

Biology: Employed in studies investigating the role of calpains in cellular processes and degenerative diseases.

Medicine: Utilized in research on neuroprotective agents and the development of therapeutic strategies for conditions involving calpain overactivation.

Industry: Serves as a precursor in the synthesis of pharmaceuticals, fragrances, and dyes.

Wirkmechanismus

Target of Action

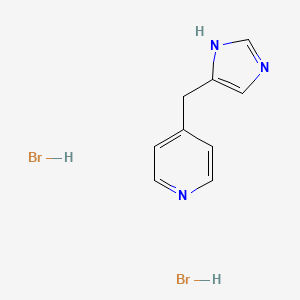

The primary target of 3-Phenyl-2-sulfanylpropanoic acid is Neprilysin . Neprilysin is an enzyme that plays a crucial role in the degradation of amyloid-beta, a peptide that forms plaques in the brains of Alzheimer’s disease patients .

Mode of Action

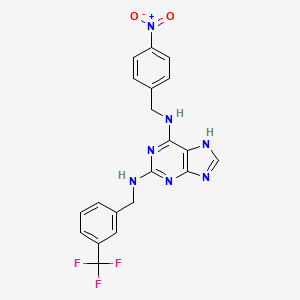

3-Phenyl-2-sulfanylpropanoic acid is an inactive analogue of PD150606 . PD150606 is a selective inhibitor of calpains , a family of calcium-dependent cysteine proteases involved in cellular functions such as cell motility and cell cycle progression .

Biochemical Pathways

Given its relationship to pd150606, it may influence pathways involving calpains . Calpains play a role in various cellular processes, including signal transduction, cell proliferation, and apoptosis .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 3-Phenyl-2-sulfanylpropanoic acid are not well-studied. It is known that the compound has a sulfanyl group (-SH), which can participate in various biochemical reactions. The sulfanyl group is a strong nucleophile and can form disulfide bonds, which are crucial in protein structure and function. The phenyl group of the compound may also interact with proteins and enzymes through pi stacking or hydrophobic interactions .

Cellular Effects

A study on a similar compound, 3-phenylpropionic acid, showed beneficial effects on muscle mass increase and myotube hypertrophy in both in vivo and in vitro settings

Molecular Mechanism

The exact molecular mechanism of action of 3-Phenyl-2-sulfanylpropanoic acid is not yet known. The presence of the sulfanyl group suggests that it may interact with biomolecules through the formation of disulfide bonds. This could potentially lead to changes in protein structure and function, enzyme inhibition or activation, and alterations in gene expression .

Metabolic Pathways

Given the presence of the sulfanyl and carboxylic acid groups, it is possible that the compound could be involved in various metabolic reactions, potentially interacting with enzymes or cofactors .

Vorbereitungsmethoden

PD 145305 can be synthesized through various organic synthesis routes. One common method involves the reaction of benzyl mercaptan with acrylic acid under controlled conditions to yield 3-Phenyl-2-sulfanylpropanoic acid . The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

PD 145305 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Es kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können die Verbindung mit Reduktionsmitteln wie Lithiumaluminiumhydrid in das entsprechende Thiol umwandeln.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind organische Lösungsmittel wie Ethanol, Dimethylsulfoxid und Dimethylformamid, zusammen mit Katalysatoren oder spezifischen Reaktionsbedingungen wie Temperaturregelung und inerten Atmosphären . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

PD 145305 wird hauptsächlich als negative Kontrolle in Studien mit Calpain-Inhibitoren verwendet . Seine Anwendungen erstrecken sich über verschiedene Bereiche:

Chemie: Wird als Reagenz in der organischen Synthese und als Referenzverbindung in analytischen Studien verwendet.

Biologie: Wird in Studien eingesetzt, die die Rolle von Calpainen in zellulären Prozessen und degenerativen Krankheiten untersuchen.

Medizin: Wird in der Forschung zu neuroprotektiven Wirkstoffen und der Entwicklung therapeutischer Strategien für Erkrankungen eingesetzt, die mit einer Calpain-Überaktivierung verbunden sind.

Industrie: Dient als Vorstufe bei der Synthese von Pharmazeutika, Duftstoffen und Farbstoffen.

Wirkmechanismus

PD 145305 zeigt im Gegensatz zu seinem aktiven Analogon PD 150606 keine inhibitorische Aktivität gegen Calpaine . Der Wirkmechanismus von PD 150606 beinhaltet die Hemmung der Calpainaktivität durch Bindung an die aktive Stelle des Enzyms, wodurch die Substratspaltung verhindert wird. PD 145305, ein inaktives Analogon, bindet nicht an die aktive Stelle und hemmt daher die Calpainaktivität nicht .

Vergleich Mit ähnlichen Verbindungen

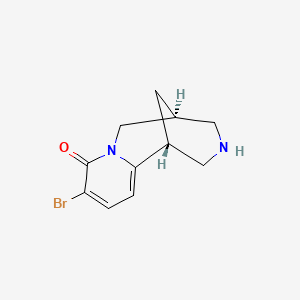

PD 145305 wird mit seinem aktiven Analogon PD 150606 und anderen Calpain-Inhibitoren verglichen:

PD 150606: Ein Alpha-Mercaptoacrylat-Derivat, das μ-Calpain und m-Calpain mit Ki-Werten von 0,21 bzw. 0,37 μM hemmt.

Calpain-Inhibitor I: Ein weiterer potenter Calpain-Inhibitor mit einer anderen chemischen Struktur und höherer Potenz.

Calpain-Inhibitor II: Ähnlich wie Calpain-Inhibitor I, jedoch mit Variationen in seinem Inhibitionsprofil und seiner Selektivität.

Die Einzigartigkeit von PD 145305 liegt in seiner Rolle als negative Kontrolle, die eine Basis für die Bewertung der Wirksamkeit und Spezifität aktiver Calpain-Inhibitoren in verschiedenen Forschungsanwendungen bietet .

Eigenschaften

IUPAC Name |

3-phenyl-2-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c10-9(11)8(12)6-7-4-2-1-3-5-7/h1-5,8,12H,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGIOOMCLOWLFTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90536-15-5 | |

| Record name | 3-phenyl-2-sulfanylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

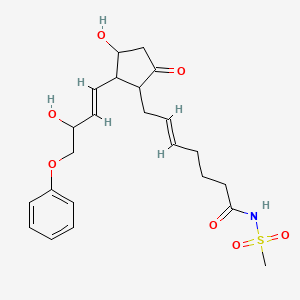

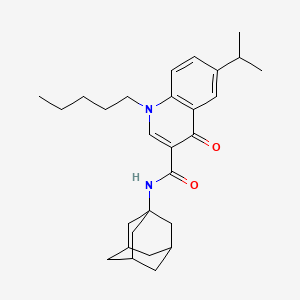

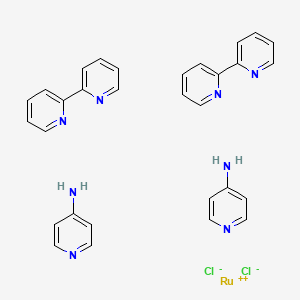

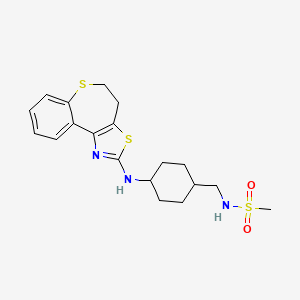

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-benzofuran-6-yl)-N-[[(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-N-methylethanamine;methanesulfonic acid](/img/structure/B1662602.png)

![1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea](/img/structure/B1662604.png)